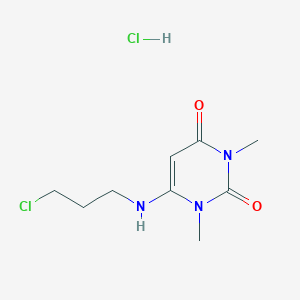![molecular formula C15H22N4O2 B15277483 tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15277483.png)
tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that belongs to the class of bicyclic structures. This compound is characterized by its unique diazabicycloheptane core, which is often explored for its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the desired substituents.
Industrial Production Methods
the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy for scalable synthesis .
化学反応の分析
Types of Reactions
tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cycloaddition reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxygenated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is explored for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
作用機序
The mechanism of action of tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicycloheptane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and modifications of the compound .
類似化合物との比較
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound is central to the family of tropane alkaloids and displays a wide array of biological activities.
Bicyclo[2.1.1]hexane: These structures are valuable in newly developed bio-active compounds and are explored for their synthetic accessibility.
Uniqueness
tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific diazabicycloheptane core and the presence of an aminopyridinyl group. This combination provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
特性
分子式 |
C15H22N4O2 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
tert-butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C15H22N4O2/c1-15(2,3)21-14(20)19-9-11-6-12(19)8-18(11)10-4-5-13(16)17-7-10/h4-5,7,11-12H,6,8-9H2,1-3H3,(H2,16,17)/t11-,12-/m1/s1 |
InChIキー |
PEDGODRBOPTSAI-VXGBXAGGSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2C3=CN=C(C=C3)N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2C3=CN=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


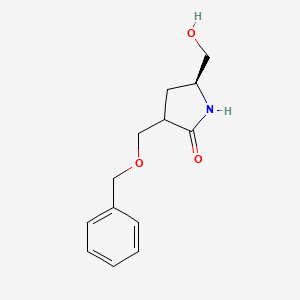
![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)

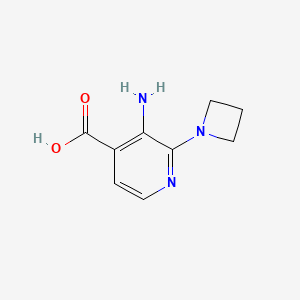
![3-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B15277423.png)

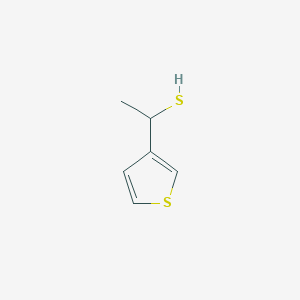
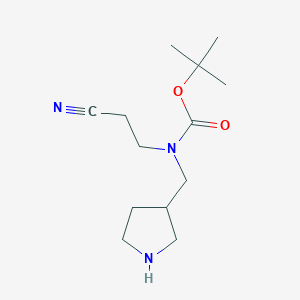
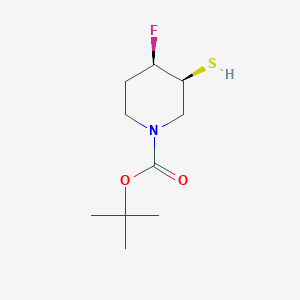
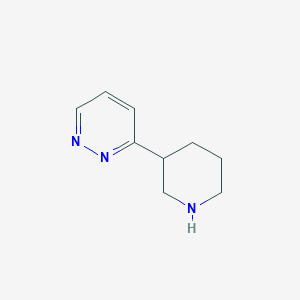
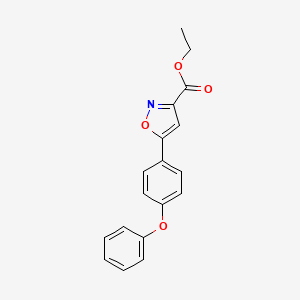
![tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15277486.png)
